4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-5-7(10)12-4/h5-6H,1-4H3/b6-5- |
InChI Key |
LEKWCGTZPGQABT-WAYWQWQTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C\C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to prepare this compound involves stepwise esterification of maleic anhydride or (Z)-but-2-enedioic acid derivatives with tert-butyl alcohol and methanol under acidic catalysis. The key steps are:
- Starting Material : Maleic anhydride or (Z)-but-2-enedioic acid.
- Alcohols Used : tert-butyl alcohol for the 4-O-tert-butyl ester group and methanol for the 1-O-methyl ester group.
- Catalyst : Strong acids such as sulfuric acid or p-toluenesulfonic acid to promote esterification.
- Reaction Conditions : Controlled temperature (often ambient to moderate heating) to favor formation of the (Z)-isomer and avoid isomerization to the (E)-isomer.
- Solvent : Typically carried out in an inert solvent or neat conditions depending on scale and purity requirements.
This method ensures selective monoesterification at each carboxyl group, preserving the (Z)-configuration of the double bond.
Industrial Production Techniques
For large-scale synthesis, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and catalyst concentration, enhancing yield and purity. High-purity reagents and precise control over reaction time prevent side reactions and isomerization.
Alternative Synthetic Strategies
While the direct esterification of maleic anhydride is the most common, alternative methods include:
- Stepwise protection and deprotection of carboxyl groups using tert-butyl and methyl protecting groups.
- Use of acid chlorides or anhydrides of (Z)-but-2-enedioic acid intermediates reacted with the respective alcohols under base catalysis.
- Enzymatic esterification under mild conditions to improve stereochemical purity, though less common industrially.
Typical Reaction Scheme
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Maleic anhydride + tert-butyl alcohol | Acid catalyst, controlled temp | 4-O-tert-butyl (Z)-but-2-enedioic acid monoester |
| 2 | Monoester + methanol | Acid catalyst, mild heating | This compound |
Analytical Characterization and Purity Validation
Spectroscopic Techniques
- Proton Nuclear Magnetic Resonance (1H NMR) : Characteristic signals include tert-butyl protons at δ 1.2–1.4 ppm and methyl ester protons at δ 3.6–3.8 ppm. Coupling constants (J) of 10–12 Hz confirm the (Z)-configuration.
- Carbon-13 Nuclear Magnetic Resonance (13C NMR) : Carbonyl carbons resonate near 170 ppm.
- Infrared Spectroscopy (IR) : C=O stretching frequencies around 1720 cm⁻¹ indicate ester groups; slight shifts distinguish (Z) from (E) isomers.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular ion peaks and purity levels exceeding 95%.
Chromatographic Techniques
- High-Performance Liquid Chromatography (HPLC) , including chiral HPLC if needed, to separate and quantify isomers and confirm stereochemical purity.
Detailed Research Findings on Preparation
| Aspect | Details |
|---|---|
| Starting materials | Maleic anhydride, tert-butyl alcohol, methanol |
| Catalyst | Sulfuric acid or p-toluenesulfonic acid |
| Temperature range | Ambient to 60 °C |
| Solvent | Neat or inert solvents such as dichloromethane or toluene |
| Reaction time | Several hours to overnight |
| Yield | Typically 70–90% depending on reaction optimization |
| Purity | >95% confirmed by LC-MS and NMR |
| Isomer control | Low temperature and acid catalysis prevent isomerization to (E)-isomer |
| Industrial scale-up | Continuous flow reactors with precise control of parameters |
Comparative Analysis with Related Esters
| Compound | Substituents | Configuration | Solubility | Application |
|---|---|---|---|---|
| This compound | tert-butyl at 4-O, methyl at 1-O | (Z) | Enhanced solubility in non-polar solvents | Organic synthesis intermediate, reagent |
| Dimethyl (Z)-but-2-enedioate | methyl groups at both positions | (Z) | More polar | Polymer precursor |
| Di-tert-butyl (Z)-but-2-enedioate | tert-butyl groups at both positions | (Z) | Highly non-polar | Specialty chemicals, plasticizers |
The bulky tert-butyl group in the target compound increases lipophilicity and steric hindrance, influencing reactivity and solubility compared to smaller alkyl esters.
Chemical Reactions Analysis
Types of Reactions
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters or ethers.
Scientific Research Applications
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo hydrolysis to release active intermediates that interact with specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Substituents and Molecular Properties
Functional and Application Differences
- Solubility: Bulky tert-butyl groups may enhance solubility in non-polar solvents compared to shorter-chain esters (e.g., dimethyl), which are more polar .
- Applications :
- Dimethyl ester : Used as a polymer precursor due to its low molecular weight and high reactivity .
- Dioctyl ester : Functions as a plasticizer and surfactant in industrial formulations .
- Deuterated analogs : Serve as molecular probes in diffusion tensor imaging (DTI) to study molecular dynamics .
- Octyl isomers : Identified as putative steroid receptor antagonists in environmental water samples .
Research Findings
- Deuterated Probes : The deuterated ethyl/propyl variant enables precise tracking of molecular diffusion in NMR studies, critical for advanced material characterization .
- Polymer Applications : Dibutyl esters copolymerized with chloroethene exhibit thermal stability (bp: 280°C), making them suitable for high-temperature polymer applications .
Biological Activity
4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, providing a comprehensive overview of its pharmacological potential.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl and methyl derivatives with various reagents to form the desired ester. The synthetic pathways often utilize methodologies that enhance yield and purity, which are critical for subsequent biological evaluations.
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as an anti-cancer agent and its effects on various cellular mechanisms.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on substituted derivatives have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) suggests that the tert-butyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
Mechanistic Studies
Mechanistic investigations reveal that this compound may exert its effects by modulating key signaling pathways involved in cancer progression. For example, it has been observed to influence the expression of genes related to apoptosis and proliferation. Additionally, its interaction with specific enzymes may play a role in its biological efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies :
- A study assessed the cytotoxic effects of this compound on various cancer cell lines. Results demonstrated a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency against certain cancer types.
- In Vivo Studies :
- Animal models treated with this compound showed reduced tumor sizes compared to control groups. Histological analyses confirmed that treated animals exhibited increased apoptosis in tumor tissues.
Data Table: Biological Activity Summary
| Study Type | Model Used | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | Dose-dependent cytotoxicity observed |
| In Vivo | Animal Models | Significant tumor size reduction |
| Mechanistic | Molecular Pathways | Modulation of apoptosis-related genes |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-O-tert-butyl 1-O-methyl (Z)-but-2-enedioate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves stepwise esterification of but-2-enedioic acid derivatives. For example:
Protection of the carboxylic acid groups using tert-butyl and methyl esters under acidic or basic conditions.
Stereochemical control via Z-configuration stabilization (e.g., low-temperature reactions to prevent isomerization).
Characterization employs 1H NMR (tert-butyl protons at δ 1.2–1.4 ppm; methyl ester protons at δ 3.6–3.8 ppm), 13C NMR (carbonyl carbons ~170 ppm), and LC-MS (to confirm molecular ion peaks and purity >95%) .
Q. How does the compound’s reactivity vary under different solvents or catalytic conditions?
- Methodological Answer : Reactivity studies should follow a Design of Experiments (DOE) framework:
- Variables : Solvent polarity (e.g., DMSO vs. toluene), temperature (25–80°C), and catalysts (e.g., Lewis acids like BF3·OEt2).
- Outcome Metrics : Reaction yield, stereochemical retention (monitored via NMR), and byproduct formation.
For example, polar aprotic solvents may stabilize transition states in esterification, while nonpolar solvents favor Z-configuration retention .
Q. What analytical techniques are critical for distinguishing (Z)- and (E)-isomers of this compound?
- Methodological Answer :
- NMR Spectroscopy : Coupling constants in 1H NMR (J = 10–12 Hz for Z-isomers; J = 15–17 Hz for E-isomers).
- IR Spectroscopy : C=O stretching frequencies shift slightly based on steric effects (Z-isomers: ~1720 cm⁻¹; E-isomers: ~1740 cm⁻¹).
- Chiral HPLC : To resolve enantiomers if chiral centers are present .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound’s role in multi-step organic syntheses?
- Methodological Answer : Use in situ spectroscopic monitoring (e.g., ReactIR or low-temperature NMR) to track intermediates during reactions like Diels-Alder cycloadditions. Computational methods (e.g., DFT calculations ) can model transition states to explain stereoselectivity or regioselectivity trends. For example, tert-butyl groups may induce steric hindrance, favoring endo transition states .
Q. How can researchers resolve contradictions in reported catalytic efficiencies for reactions involving this compound?
- Methodological Answer : Apply comparative analysis frameworks:
Control Experiments : Replicate studies under identical conditions (solvent, temperature, catalyst loading).
Cross-Validation : Use alternative techniques (e.g., kinetic isotope effects or isotopic labeling) to confirm mechanistic hypotheses.
Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurities in starting materials) .
Q. What methodologies are suitable for investigating the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Enzyme Inhibition Assays : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition constants (Ki).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Molecular Docking : Predict binding modes using software like AutoDock Vina, validated by mutagenesis studies .
Q. How can comparative studies optimize the compound’s application in polymer chemistry or material science?
- Methodological Answer :
- Comparative Design : Test derivatives with varying ester groups (e.g., ethyl vs. tert-butyl) for properties like thermal stability (TGA/DSC) or solubility.
- Structure-Activity Relationship (SAR) : Correlate substituent effects with material performance (e.g., glass transition temperatures in polymers) .
Methodological Frameworks for Research Design
- Theoretical Alignment : Align experiments with ontological assumptions (e.g., whether reactivity is sterically or electronically driven) and epistemological goals (e.g., exploratory vs. hypothesis-testing studies) .
- P-E/I-C-O Framework : Define:
- Population : Reaction substrates or biological targets.
- Exposure/Intervention : Catalytic conditions or synthetic modifications.
- Comparison : Control reactions (e.g., uncatalyzed or using alternative esters).
- Outcome : Yield, selectivity, or binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
